N-ethyl-3-(1-naphthyl)propanamide
Description
N-Ethyl-3-(1-naphthyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with an ethyl group at the nitrogen atom and a 1-naphthyl group at the third carbon position. For instance, compounds like N-(1-(R)-(1-naphthyl)ethyl)-3-(trifluoromethyl)phenyl)-1-propanamide (CAS 1005450-55-4) share the naphthyl-propanamide framework but differ in substituents, highlighting the versatility of this class in pharmaceutical and material sciences .
Properties
IUPAC Name |
N-ethyl-3-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-16-15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCAKCULLGPXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-ethyl-3-(1-naphthyl)propanamide, emphasizing substituent variations and their implications:
Key Comparative Insights
Substituent Impact on Bioactivity: The trifluoromethylphenyl group in CAS 1005450-55-4 enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs . The absence of polar groups in this compound suggests lower solubility compared to analogs with methoxy or trifluoromethyl substituents.
Synthesis Efficiency :
- The triethyl phosphite-mediated method in achieves 90% yield, outperforming the 72.9% yield of the duloxetine intermediate in . This highlights the importance of reagent choice in optimizing propanamide synthesis.
Physicochemical Properties: Alkylamino-substituted derivatives (e.g., N-ethyl-3-(heptylamino)propanamide ) exhibit lower molecular weights (~214 g/mol) and simpler structures, favoring lab-scale applications. Conversely, naphthyl-containing analogs (e.g., target compound) have higher molecular weights (~239–395 g/mol), aligning with pharmaceutical use cases requiring aromatic interactions.
Industrial Scalability :
- Methods avoiding hazardous byproducts (e.g., hydrochloric acid or SO₂ gas in ) are critical for large-scale production, contrasting with lab-focused syntheses in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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